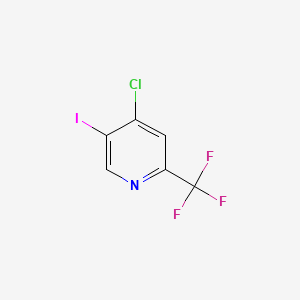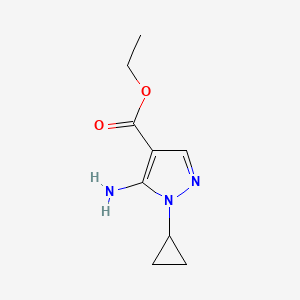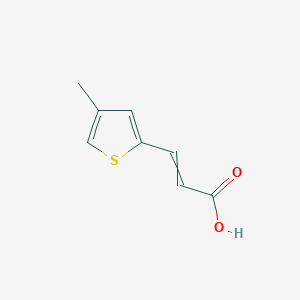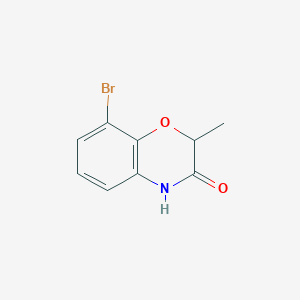
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a chemical compound used as a reagent in the synthesis of aminoisoindoles . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound and its derivatives generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C6H2ClF3IN . The structure of this compound includes a pyridine ring with chlorine, iodine, and trifluoromethyl groups attached to it .Chemical Reactions Analysis
The major use of this compound derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . Its melting point ranges from 126.0 to 130.0°C .Wissenschaftliche Forschungsanwendungen
Halogen Exchange and Electrophilic Substitutions
Research has demonstrated that halogenated pyridines, similar in structure to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, can undergo halogen exchange reactions leading to site-selective electrophilic substitutions. This process, explored in the context of 2-chloro-6-(trifluoromethyl)pyridine, showcases the compound's potential as a precursor for further chemical modifications through reactions such as halogen/metal exchange and electrophilic trapping, paving the way for the synthesis of complex molecules for various applications (Mongin, Tognini, Cottet, & Schlosser, 1998).
Interaction with Iodine
The interaction between 5-trifluoromethyl-pyridine-2-thione (a compound with structural similarities to this compound) and molecular iodine has been studied, revealing the formation of a complex with potential implications in various chemical processes. This study highlights the reactivity of such compounds with halogens, suggesting utility in the synthesis of novel chemical entities (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Carboxylation and Functionalization
Further research into chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds structurally related to this compound, has shown that these can be converted into various carboxylic acids. This demonstrates the compound's versatility in being selectively deprotonated and subsequently carboxylated, offering pathways for the synthesis of diverse chemical structures for research and industrial applications (Cottet, Marull, Mongin, & Schlosser, 2004).
Synthesis of Boronic Acids
The synthesis of boronic acids from halogenated pyridines, akin to this compound, has been explored, with the transformation of 2-chloro-4-iodo-5-trifluoromethyl pyridine into 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid being particularly noteworthy. This process exemplifies the compound's potential as a building block in the creation of boronic acids, which are valuable intermediates in organic synthesis and medicinal chemistry (Liu, 2014).
Safety and Hazards
This compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a substrate in enzyme-catalyzed reactions, where it can undergo transformations to form more complex molecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . These interactions are typically characterized by the formation of covalent bonds between the compound and the active site of the enzyme, leading to the modification of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can have persistent effects on cellular function, particularly in in vitro settings. These effects include sustained changes in gene expression and metabolic activity, which can persist even after the compound has been removed from the culture medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or promoting cell survival . At high doses, it can be toxic and cause adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and reactive oxygen species.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNLJEHWSRSJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027818-88-7 | |
| Record name | 4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)




![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)



![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)